molecular formula C12H13NO B2647087 (2R)-2-Isoquinolin-1-ylpropan-1-ol CAS No. 2218516-85-7

(2R)-2-Isoquinolin-1-ylpropan-1-ol

Cat. No.: B2647087
CAS No.: 2218516-85-7
M. Wt: 187.242
InChI Key: BRKIFASBAZQLOX-VIFPVBQESA-N
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Description

(2R)-2-Isoquinolin-1-ylpropan-1-ol is a chiral organic compound that features an isoquinoline moiety attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Isoquinolin-1-ylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with isoquinoline, a bicyclic aromatic compound.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with isoquinoline to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Isoquinolin-1-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of (2R)-2-Isoquinolin-1-ylpropan-1-one.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of (2R)-2-Isoquinolin-1-ylpropyl chloride.

Scientific Research Applications

(2R)-2-Isoquinolin-1-ylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-1-ylpropan-1-ol involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes and receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

    (2S)-2-Isoquinolin-1-ylpropan-1-ol: The enantiomer of (2R)-2-Isoquinolin-1-ylpropan-1-ol.

    Isoquinoline: The parent compound without the propanol side chain.

    (2R)-2-Quinolin-1-ylpropan-1-ol: A similar compound with a quinoline ring instead of an isoquinoline ring.

Uniqueness:

    Chirality: The (2R) configuration imparts specific stereochemical properties that can influence its biological activity.

    Functional Groups: The presence of both an isoquinoline ring and a hydroxyl group allows for diverse chemical reactivity and potential biological interactions.

Properties

IUPAC Name

(2R)-2-isoquinolin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKIFASBAZQLOX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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